4,4-Dimethoxybutan-1-ol

描述

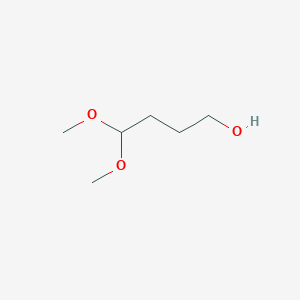

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPMQWOBGOWNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177636 | |

| Record name | 4,4-Dimethoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-87-3 | |

| Record name | 4,4-Dimethoxy-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxybutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Physical Properties of 4,4-dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4,4-dimethoxybutan-1-ol (CAS No: 23068-87-3), a versatile bifunctional molecule with applications in chemical synthesis, particularly as an intermediate in the pharmaceutical and fragrance industries.[1][2] This document collates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of chemical compounds.

Core Physical Properties

The physical characteristics of 4,4-dimethoxybutan-1-ol are fundamental to its handling, application in synthesis, and purification processes. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₃ | [3][] |

| Molecular Weight | 134.17 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 180.9 °C at 760 mmHg (~194 °C) | [1][2][] |

| Melting Point | N/A | [1] |

| Density | 0.97 g/cm³ | [1][] |

| Solubility | N/A | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of a liquid organic compound such as 4,4-dimethoxybutan-1-ol.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. Two common methods for its determination are the Thiele tube method and the distillation method.

1. Thiele Tube Method (Micro Method)

This method is suitable for small sample volumes.[6]

-

Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of 4,4-dimethoxybutan-1-ol is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

-

2. Simple Distillation Method

This method is suitable for larger sample volumes and can also be used for purification.[8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of 4,4-dimethoxybutan-1-ol (at least 5 mL) and a few boiling chips are placed in the distillation flask.[8]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. This temperature represents the boiling point.

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.[8]

-

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for its determination involves a balance and a graduated cylinder or pycnometer for higher accuracy.

-

Apparatus: A calibrated balance, a graduated cylinder (e.g., 10 mL), or a pycnometer.

-

Procedure:

-

The mass of the clean, dry graduated cylinder or pycnometer is accurately measured and recorded.[9]

-

A known volume of 4,4-dimethoxybutan-1-ol is carefully added to the graduated cylinder or the pycnometer is filled to its calibrated mark.

-

The mass of the cylinder/pycnometer containing the liquid is measured and recorded.[9]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.[10] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[11]

-

Determination of Solubility

Determining the solubility of a compound in various solvents is crucial for its application in reactions and formulations. A standardized method for water solubility is provided by the OECD Test Guideline 105.[12][13][14][15][16]

OECD 105: Water Solubility (Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher.

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, an analytical balance, and a suitable analytical method for determining the concentration of the solute (e.g., gas chromatography, HPLC).

-

Procedure:

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[13][15]

-

An excess amount of 4,4-dimethoxybutan-1-ol is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).[13]

-

The solution is then allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved particles are included. This may require centrifugation or filtration.

-

The concentration of 4,4-dimethoxybutan-1-ol in the aqueous sample is determined using a validated analytical method.

-

The experiment is repeated to ensure reproducibility.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. Cas 23068-87-3,4,4-dimethoxybutan-1-ol | lookchem [lookchem.com]

- 2. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]

- 3. 4,4-Dimethoxybutan-1-ol | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 10. homesciencetools.com [homesciencetools.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. filab.fr [filab.fr]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. Water Solubility | Scymaris [scymaris.com]

An In-Depth Technical Guide to 4,4-Dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethoxybutan-1-ol, a versatile bifunctional molecule with applications in organic synthesis. This document details its nomenclature, chemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. 4,4-Dimethoxybutan-1-ol is recognized by its systematic IUPAC name and a variety of synonyms.

IUPAC Name: 4,4-dimethoxybutan-1-ol[1]

Synonyms: A comprehensive list of synonyms for 4,4-dimethoxybutan-1-ol is provided below, which can be useful when searching chemical databases and literature.

-

4,4-Dimethoxy-1-butanol

-

4-Hydroxybutanal dimethyl acetal

-

4-Hydroxy-butyraldehyde dimethyl acetal

-

1,1-Dimethoxy-4-hydroxybutane

-

4,4-dimethoxybutanol

Physicochemical Properties

A summary of the key physicochemical properties of 4,4-dimethoxybutan-1-ol is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| CAS Number | 23068-87-3 |

| Boiling Point | 180.9 °C at 760 mmHg |

| Density | 0.97 g/cm³ |

| Flash Point | 63.2 °C |

| Refractive Index | 1.418 |

Synthesis of 4,4-Dimethoxybutan-1-ol

4,4-Dimethoxybutan-1-ol is a valuable building block in organic synthesis due to its two distinct reactive sites: a primary alcohol and a dimethyl acetal. The acetal serves as a stable protecting group for a butyraldehyde functionality, which can be deprotected under acidic conditions. This allows for selective reactions at the hydroxyl group.[1]

A common and efficient method for the synthesis of 4,4-dimethoxybutan-1-ol involves a two-step process starting from a suitable precursor like 4-oxobutyraldehyde. The first step is an acid-catalyzed acetalization, followed by the selective reduction of the aldehyde.[1]

Experimental Protocol: Synthesis via Reduction of 4,4-Dimethoxybutanal

The following is a representative experimental protocol for the synthesis of 4,4-dimethoxybutan-1-ol from 4,4-dimethoxybutanal.

Materials:

-

4,4-dimethoxybutanal

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 4,4-dimethoxybutanal in a mixture of dichloromethane and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of deionized water.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed with saturated aqueous ammonium chloride and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4,4-dimethoxybutan-1-ol.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Visualizing the Synthetic Pathway

The synthesis of 4,4-dimethoxybutan-1-ol from a precursor like γ-butyrolactone involves several key transformations. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic pathway for 4,4-dimethoxybutan-1-ol.

References

An In-depth Technical Guide to 4-hydroxybutyraldehyde dimethyl acetal

Synonyms: 4,4-dimethoxybutan-1-ol CAS Number: 23068-87-3

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-hydroxybutyraldehyde dimethyl acetal, also known as 4,4-dimethoxybutan-1-ol. This bifunctional molecule, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hydroxybutyraldehyde dimethyl acetal.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Boiling Point | 180.9 °C at 760 mmHg |

| Density | 0.97 g/cm³ |

| Refractive Index | 1.418 |

| Flash Point | 63.2 °C |

| pKa | 15.14±0.10 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-hydroxybutyraldehyde dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the two methoxy groups around 3.3-3.5 ppm. The protons on the butane backbone appear as a series of multiplets, and the hydroxyl proton presents as a broad singlet, with its chemical shift being dependent on solvent and concentration.[1]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the two equivalent methoxy carbons, the acetal carbon, and the carbons of the butanol chain.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-dimethoxybutan-1-ol displays characteristic absorption bands for its functional groups. A broad and strong band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong bands in the 1050–1150 cm⁻¹ range are indicative of the C-O stretching vibrations of the alcohol and acetal functionalities.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) may be observed. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). Acetals can fragment through cleavage of the C-C bond adjacent to the acetal group or loss of an alkoxy group.[1]

Synthesis of 4-hydroxybutyraldehyde dimethyl acetal

There are two primary synthetic routes to 4,4-dimethoxybutan-1-ol, both of which are outlined below.

Experimental Protocols

1. Reduction of 4,4-dimethoxybutanal

This method involves the chemoselective reduction of the aldehyde functionality of 4,4-dimethoxybutanal to a primary alcohol.

-

Reaction Scheme:

-

Detailed Methodology:

-

Dissolve 4,4-dimethoxybutanal in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[1]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.[2]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[1]

-

Quench the reaction by the slow addition of water or a dilute acid solution.

-

Perform a work-up by extracting the product into an organic solvent like diethyl ether or dichloromethane.[2][3]

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]

-

Purify the crude 4,4-dimethoxybutan-1-ol by distillation or column chromatography.

-

2. Acid-Catalyzed Acetalization of 4-hydroxybutanal

This approach involves the protection of the aldehyde group of 4-hydroxybutanal as a dimethyl acetal using methanol in the presence of an acid catalyst.

-

Reaction Scheme:

-

Detailed Methodology:

-

Dissolve 4-hydroxybutanal in an excess of anhydrous methanol.[1]

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.[1]

-

Once the reaction is complete, neutralize the acid catalyst with a weak base, such as sodium bicarbonate.[4]

-

Remove the excess methanol under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent to obtain the crude product.

-

Purify by distillation or column chromatography.

-

Chemical Reactivity and Applications

The bifunctional nature of 4,4-dimethoxybutan-1-ol, possessing both a nucleophilic hydroxyl group and a latent electrophilic aldehyde, makes it a versatile intermediate in organic synthesis.[1]

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4,4-dimethoxybutanal) or carboxylic acid (4,4-dimethoxybutanoic acid) using standard oxidizing agents.[1]

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters.[1]

-

Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.

-

Deprotection of the Acetal: The dimethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[1]

Applications in Research and Drug Development

4,4-dimethoxybutan-1-ol serves as a valuable building block in the synthesis of a variety of complex molecules.

-

Medicinal Chemistry: It is an important intermediate in the development of new therapeutic agents. Its structure provides a scaffold that can be elaborated at both ends to create diverse molecular architectures for biological screening.[1] It is a precursor for the synthesis of tetrahydropyranols and hydropyranooxepans, which are significant motifs in many natural products and synthetic drugs.[1]

-

Agrochemicals: The ketone derivative, 4,4-dimethoxy-2-butanone, which can be synthesized from 4,4-dimethoxybutan-1-ol via oxidation, is a key intermediate in the production of certain agrochemicals, including herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.[1]

-

Flavor and Fragrance Industry: This compound and its derivatives are used as precursors in the synthesis of aroma compounds.[1]

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that 4-hydroxybutyraldehyde dimethyl acetal is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of biologically active molecules.

Visualizations

Caption: Synthetic routes to 4,4-dimethoxybutan-1-ol.

Caption: Key reactions of 4,4-dimethoxybutan-1-ol.

References

Spectroscopic Characterization of 4,4-dimethoxybutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4-dimethoxybutan-1-ol (CAS No: 23068-87-3), a bifunctional molecule featuring both a primary alcohol and a dimethyl acetal functional group.[1] The comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural confirmation and for understanding its reactivity in synthetic applications.[1]

Molecular Structure and Properties

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4-dimethoxybutan-1-ol.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.3 - 3.5 | s (singlet) | 6H |

| -CH(OCH₃)₂ | Data not available | t (triplet) | 1H |

| -CH₂-CH(OCH₃)₂ | Data not available | m (multiplet) | 2H |

| -CH₂-CH₂OH | Data not available | m (multiplet) | 2H |

| -CH₂OH | Data not available | t (triplet) | 2H |

| -OH | Variable | br s (broad singlet) | 1H |

| Data based on typical chemical shifts for similar functional groups.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | Data not available |

| -CH(OCH₃)₂ | Data not available |

| -CH₂-CH(OCH₃)₂ | Data not available |

| -CH₂-CH₂OH | Data not available |

| -CH₂OH | Data not available |

| While specific shifts are not readily available in the search results, key resonances expected include those for the two equivalent methoxy carbons, the acetal carbon, and the distinct carbons of the butanol chain.[1] |

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | ~3200 - 3600 | Broad, strong absorption |

| C-O (alcohol, acetal) | ~1050 - 1150 | Strong absorption |

| Source: Benchchem[1] |

Table 4: Mass Spectrometry Data

| Feature | m/z Value | Notes |

| Molecular Ion (M⁺) | 134.09 | Calculated from the molecular formula C₆H₁₄O₃.[2] |

| Fragmentation Patterns | Not explicitly detailed in search results | Characteristic fragmentation patterns are expected.[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Instrumentation and Acquisition:

-

Acquire spectra on a high-field NMR spectrometer.

-

For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the T₁ value) between scans to allow for full relaxation of the nuclei.[5]

-

The number of scans can be adjusted based on the sample concentration, typically ranging from 32 to 128 for dilute samples.[5]

-

-

Data Processing:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation (Neat Liquid):

-

As 4,4-dimethoxybutan-1-ol is a liquid, it can be analyzed directly as a thin film.[6]

-

Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Carefully place a second salt plate on top, allowing the liquid to spread into a uniform thin film between the plates.[6][7]

-

-

Instrumentation and Acquisition:

-

Data Processing:

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands corresponding to the molecule's functional groups.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Protocol:

-

Sample Introduction and Ionization (Electron Impact - EI):

-

Introduce a small amount of the sample into the mass spectrometer's ion source, where it is vaporized in a high vacuum.[9][10]

-

Bombard the gaseous molecules with a high-energy electron beam. This typically ejects an electron, forming a positively charged molecular ion (M⁺).[10]

-

Excess energy from the ionization process can cause the molecular ion to break apart into smaller fragment ions.[10]

-

-

Mass Analysis:

-

Detection and Data Processing:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and structural relationships.

Caption: General workflow for spectroscopic analysis of 4,4-dimethoxybutan-1-ol.

Caption: Correlation of molecular structure with expected spectroscopic signals.

References

- 1. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]

- 2. 4,4-Dimethoxybutan-1-ol | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. rsc.org [rsc.org]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experimental reporting [rsc.org]

In-Depth Technical Guide to the 1H NMR Spectrum of 4,4-dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,4-dimethoxybutan-1-ol. The document details the expected chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for the structural elucidation and quality control of this versatile bifunctional molecule.

Introduction

4,4-dimethoxybutan-1-ol is a valuable building block in organic synthesis, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal. This unique structure allows for selective chemical transformations at either functional group. Accurate structural verification is paramount in its application, and 1H NMR spectroscopy is a primary analytical technique for this purpose. This guide offers an in-depth interpretation of its proton NMR spectrum.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of 4,4-dimethoxybutan-1-ol. These values are based on computational predictions and provide a reliable reference for spectral interpretation.

| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ (a) | ~3.32 | Singlet (s) | 6H | N/A |

| -CH(OCH₃)₂ (b) | ~4.38 | Triplet (t) | 1H | ~5.5 |

| -CH₂-CH(OCH₃)₂ (c) | ~1.65-1.75 | Multiplet (m) | 2H | N/A |

| -CH₂-CH₂OH (d) | ~1.55-1.65 | Multiplet (m) | 2H | N/A |

| -CH₂OH (e) | ~3.64 | Triplet (t) | 2H | ~6.5 |

| -OH (f) | Variable | Broad Singlet (br s) | 1H | N/A |

Spectral Interpretation

The 1H NMR spectrum of 4,4-dimethoxybutan-1-ol presents a clear set of signals corresponding to the distinct proton environments within the molecule.

-

Methoxy Protons (a): The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet at approximately 3.32 ppm.[1] The singlet multiplicity arises from the absence of adjacent protons.

-

Acetal Proton (b): The single proton of the acetal group (-CH(OCH₃)₂) is anticipated to resonate as a triplet at around 4.38 ppm. This triplet pattern is due to coupling with the two adjacent methylene protons (c).

-

Methylene Protons (c and d): The two methylene groups in the butane backbone (-CH₂-CH(OCH₃)₂ and -CH₂-CH₂OH) are diastereotopic and will appear as complex multiplets in the region of 1.55-1.75 ppm. Their signals overlap, making a precise assignment challenging without further 2D NMR experiments.

-

Hydroxymethyl Protons (e): The two protons of the methylene group attached to the hydroxyl function (-CH₂OH) are expected to be a triplet at approximately 3.64 ppm. This splitting is caused by the adjacent methylene protons (d). Protons on a carbon adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.

-

Hydroxyl Proton (f): The hydroxyl proton (-OH) typically appears as a broad singlet with a variable chemical shift. Its broadness is a result of chemical exchange with residual water or other protic species in the solvent. The signal's position is also sensitive to concentration and temperature. This exchange often decouples the hydroxyl proton from adjacent protons, resulting in a singlet.

Experimental Protocol

The following provides a general methodology for acquiring the 1H NMR spectrum of 4,4-dimethoxybutan-1-ol.

4.1. Sample Preparation

-

Dissolve approximately 5-10 mg of 4,4-dimethoxybutan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Gently agitate the tube to ensure a homogeneous solution.

4.2. Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) is a common choice. Other deuterated solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Acquisition: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.

4.3. D₂O Exchange

To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Visualization of Molecular Structure and J-Coupling

The following diagram illustrates the structure of 4,4-dimethoxybutan-1-ol and the key through-bond (J-coupling) interactions that lead to the observed splitting patterns in the 1H NMR spectrum.

Caption: Structure of 4,4-dimethoxybutan-1-ol with proton labels and key J-coupling interactions.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4,4-dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4-dimethoxybutan-1-ol. This bifunctional molecule, containing both a primary alcohol and a dimethyl acetal functional group, is a valuable building block in organic synthesis.[1] Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.

Predicted 13C NMR Chemical Shift Data

Due to the absence of readily available experimental spectral data in public databases, the 13C NMR chemical shifts for 4,4-dimethoxybutan-1-ol have been predicted using computational methods. The following table summarizes the predicted chemical shifts for each carbon atom in the molecule. The carbon atoms are numbered according to standard IUPAC nomenclature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 62.4 |

| C2 | 28.1 |

| C3 | 31.5 |

| C4 | 104.2 |

| OCH₃ | 53.4 |

Prediction Source: nmrdb.org

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of 4,4-dimethoxybutan-1-ol with each carbon atom labeled with its corresponding predicted 13C NMR chemical shift.

Caption: Molecular structure of 4,4-dimethoxybutan-1-ol with predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for acquiring a 13C NMR spectrum of a liquid alcohol sample such as 4,4-dimethoxybutan-1-ol.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of 4,4-dimethoxybutan-1-ol is of high purity to avoid interference from impurity signals.

-

Solvent: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For a routine 13C NMR spectrum, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

NMR Tube: Use a clean, dry, standard 5 mm NMR tube.

-

Procedure:

-

Weigh the desired amount of 4,4-dimethoxybutan-1-ol and transfer it to a small vial.

-

Add the appropriate volume of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into the NMR tube.

-

Cap the NMR tube securely.

-

2. Instrument Setup and Data Acquisition:

The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz). Specific parameters may need to be optimized for the instrument in use.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks. Automated shimming routines are typically sufficient.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees is a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for quantitative analysis of small molecules. For simple detection, a shorter delay can be used to reduce the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For CDCl₃, the central peak of the triplet is at 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR analysis of a chemical compound.

References

The Versatile C4 Building Block: A Technical Guide to the Bifunctional Nature of 4,4-Dimethoxybutan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethoxybutan-1-ol is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a primary alcohol and a protected aldehyde in the form of a dimethyl acetal. This orthogonal reactivity allows for selective transformations at either functional group, making it a crucial C4 building block for the construction of complex molecular architectures. This technical guide explores the diverse applications of 4,4-dimethoxybutan-1-ol in the synthesis of pharmaceuticals, agrochemicals, and fragrances, with a focus on its role in the formation of heterocyclic systems and in total synthesis. Detailed experimental protocols for key transformations and a summary of quantitative data are provided to facilitate its practical application in the laboratory.

Introduction: The Strategic Advantage of Bifunctionality

In the realm of organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex target molecules.[1] 4,4-Dimethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde dimethyl acetal, exemplifies this principle by possessing two distinct and chemoselectively addressable functional groups: a nucleophilic primary alcohol (-OH) and a latent electrophilic aldehyde, protected as a dimethyl acetal [-CH(OCH₃)₂].[1] This inherent duality is the cornerstone of its synthetic utility, enabling sequential or orthogonal manipulations of its functionalities.[1]

The primary alcohol can readily undergo a variety of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.[1] Concurrently, the dimethyl acetal serves as a robust protecting group for the butyraldehyde moiety, stable to a wide range of reaction conditions but readily deprotected under acidic conditions to unveil the reactive aldehyde.[1] This orthogonal reactivity profile makes 4,4-dimethoxybutan-1-ol a highly versatile C4 synthon for the elaboration of molecular complexity.[1]

Key Physicochemical and Spectroscopic Data

For unambiguous identification and characterization of 4,4-dimethoxybutan-1-ol, a combination of physical and spectroscopic data is essential.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃ | [2][3] |

| Molecular Weight | 134.17 g/mol | [2][3] |

| Boiling Point | 180.9 °C at 760 mmHg | [2] |

| Density | 0.97 g/cm³ | [2] |

| Refractive Index | 1.418 | [2] |

| ¹H NMR | Signals corresponding to methoxy groups (~3.3-3.5 ppm), hydroxyl proton, and the butane backbone. | [1] |

| ¹³C NMR | Resonances for the two methoxy carbons, the carbon bearing the acetal, and the carbons of the butanol chain. | [1] |

| IR Spectroscopy | Broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹). | [1] |

Synthetic Applications: A Gateway to Molecular Diversity

The unique structural attributes of 4,4-dimethoxybutan-1-ol position it as a key intermediate in the synthesis of a wide array of organic molecules, with significant applications in medicinal chemistry and drug development.[1][4]

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the core of a vast number of pharmaceuticals. 4,4-dimethoxybutan-1-ol serves as a valuable precursor for several important heterocyclic systems.

-

Tetrahydropyranols and Hydropyranooxepans: This building block is frequently employed in the synthesis of tetrahydropyranol and hydropyranooxepan ring systems, which are prevalent structural motifs in many biologically active natural products and synthetic drugs.[1][2]

-

Pyrimidines: The ketone analog, 4,4-dimethoxy-2-butanone, readily synthesized by oxidation of 4,4-dimethoxybutan-1-ol, is a direct precursor for the synthesis of substituted 2-aminopyrimidines.[1] These are synthesized by reacting the ketone with guanidines.[1] Pyrimidine cores are fundamental to numerous therapeutic agents.

The logical workflow for the synthesis of pyrimidines from 4,4-dimethoxybutan-1-ol is depicted below:

Figure 1. Synthesis of Pyrimidines.

Total Synthesis of Natural Products

The bifunctional nature of 4,4-dimethoxybutan-1-ol makes it an ideal starting material for the total synthesis of complex natural products. Its ability to be elaborated at both the alcohol and the protected aldehyde functionalities allows for the stepwise construction of intricate carbon skeletons.[1] While not always directly cited in the final steps, its structural motif is integral to the retrosynthetic analysis of many complex molecules.

Agrochemicals and Fragrances

Beyond pharmaceuticals, 4,4-dimethoxybutan-1-ol finds applications in other areas of the chemical industry.

-

Agrochemicals: The derivative, 4,4-dimethoxy-2-butanone, is a key intermediate in the production of certain herbicides containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.[1]

-

Fragrance Industry: Its unique chemical structure serves as a starting point for the synthesis of various aroma compounds used in perfumes and flavorings.[2]

Key Transformations and Experimental Protocols

The utility of 4,4-dimethoxybutan-1-ol is realized through a series of fundamental organic transformations. The following sections provide detailed experimental protocols for some of these key reactions.

Oxidation of the Alcohol Functionality

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid.

Protocol: Oxidation to 4,4-Dimethoxybutanal

A common method for this transformation is Swern oxidation or using other mild oxidizing agents like pyridinium chlorochromate (PCC).

-

Reagents: 4,4-dimethoxybutan-1-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine.

-

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C.

-

A solution of DMSO in anhydrous DCM is added dropwise, followed by a solution of 4,4-dimethoxybutan-1-ol in anhydrous DCM.

-

The reaction is stirred for a specified time at -78 °C.

-

Triethylamine is added, and the reaction is allowed to warm to room temperature.

-

Work-up involves quenching with water, extraction with DCM, and purification by column chromatography.

-

The workflow for the oxidation and subsequent deprotection and reaction of the aldehyde is illustrated below:

Figure 2. Oxidation and subsequent reactions.

Deprotection of the Acetal

The dimethyl acetal can be readily cleaved under acidic conditions to reveal the aldehyde functionality.

Protocol: Hydrolysis to 4-Hydroxybutyraldehyde

-

Reagents: 4,4-dimethoxybutan-1-ol, aqueous acid (e.g., dilute HCl or acetic acid).

-

Procedure:

-

4,4-dimethoxybutan-1-ol is dissolved in a suitable solvent (e.g., acetone, THF).

-

Aqueous acid is added, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is neutralized with a base (e.g., NaHCO₃), and the product is extracted.

-

Synthesis of 4,4-Dimethoxybutan-1-ol

A common laboratory-scale synthesis involves a two-step process starting from 4-oxobutyraldehyde.[1]

Protocol: Two-Step Synthesis from 4-Oxobutyraldehyde

-

Acetalization: 4-Oxobutyraldehyde is treated with an excess of methanol under acidic catalysis (e.g., p-toluenesulfonic acid) to form 4,4-dimethoxybutanal.[1]

-

Reduction: The resulting 4,4-dimethoxybutanal is then selectively reduced to 4,4-dimethoxybutan-1-ol using a mild reducing agent such as sodium borohydride (NaBH₄).[1]

The synthetic pathway is outlined in the following diagram:

Figure 3. Synthesis of 4,4-dimethoxybutan-1-ol.

Quantitative Data Summary

The following table summarizes representative yields for key transformations involving 4,4-dimethoxybutan-1-ol and its derivatives, as reported in the literature.

| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |

| Synthesis of Toluene Derivative | 4,4-Dimethoxy-2-butanone | Toluene Derivative | Allyl Magnesium Bromide, BF₃·OEt₂ | 63 | [5][6] |

| Synthesis of o-Xylene Derivative | 4,4-Dimethoxy-2-butanone | o-Xylene Derivative | Crotyl Bromide, Zn, BF₃·OEt₂ | 32 | [5][6] |

| Synthesis of 2-Methylnaphthalene | 4,4-Dimethoxy-2-butanone | 2-Methylnaphthalene | Benzyl Magnesium Chloride, BF₃·OEt₂ | 53 | [5][6] |

| Synthesis of 2-Amino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | 2-Amino-4-methylpyrimidine | Guanidine Nitrate, NaOEt | 66 | [5][6] |

| Synthesis of 2-Benzylamino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | 2-Benzylamino-4-methylpyrimidine | Benzyl Guanidine, NaOEt | 58 | [6] |

Conclusion

4,4-Dimethoxybutan-1-ol is a powerful and versatile bifunctional building block that offers significant advantages in the synthesis of complex organic molecules. Its orthogonal reactivity allows for the selective manipulation of its alcohol and protected aldehyde functionalities, providing a robust platform for the construction of diverse molecular architectures. The applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and fragrances underscore its importance in modern organic chemistry. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the effective utilization of 4,4-dimethoxybutan-1-ol in their synthetic endeavors.

References

- 1. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4,4-Dimethoxybutan-1-ol | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 4,4-Dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the primary hydroxyl group in 4,4-dimethoxybutan-1-ol. This bifunctional molecule, possessing both a hydroxyl group and a protected aldehyde in the form of a dimethyl acetal, is a valuable C4 building block in modern organic synthesis.[1] Its utility lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations at the hydroxyl moiety while the latent aldehyde remains protected. This document details key reactions of the hydroxyl group, including oxidation, esterification, etherification, and tosylation, supported by experimental protocols and quantitative data. The strategic importance of this compound in the synthesis of complex molecules, particularly heterocyclic systems relevant to medicinal chemistry, is also highlighted.

Introduction

4,4-Dimethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde dimethyl acetal, is a versatile intermediate in organic synthesis.[1] Its structure features a primary alcohol at one end of a four-carbon chain and a dimethyl acetal at the other. This arrangement allows for a wide range of chemical manipulations of the hydroxyl group under conditions that do not affect the acid-labile acetal.[1] Conversely, the acetal can be deprotected under acidic conditions to reveal a reactive aldehyde functionality, opening up further synthetic possibilities. This guide focuses on the chemistry of the hydroxyl group, providing a technical resource for researchers leveraging this molecule in their synthetic endeavors.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group of 4,4-dimethoxybutan-1-ol undergoes a variety of standard transformations characteristic of primary alcohols. These reactions are fundamental to its application as a versatile synthetic intermediate.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either the corresponding aldehyde, 4,4-dimethoxybutanal, or the carboxylic acid, 4,4-dimethoxybutanoic acid, depending on the choice of oxidizing agent.[1] Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde.[2][3] Stronger oxidizing agents will lead to the carboxylic acid.

Esterification

Esterification of the hydroxyl group can be achieved through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine.[4][5] This reaction is useful for introducing ester functionalities or for protecting the hydroxyl group.

Etherification

The formation of ethers from the hydroxyl group is commonly accomplished via the Williamson ether synthesis.[6][7][8][9][10] This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.

Tosylation and Nucleophilic Substitution

Conversion of the hydroxyl group to a good leaving group, such as a tosylate, facilitates subsequent nucleophilic substitution reactions.[11] This two-step sequence allows for the introduction of a wide variety of nucleophiles at the terminal carbon.

Quantitative Data on Key Reactions

The following table summarizes quantitative data for representative reactions of the hydroxyl group in 4,4-dimethoxybutan-1-ol and analogous primary alcohols.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 4,4-Dimethoxybutanal | High | [2] |

| Esterification | Acetic Anhydride, Pyridine, rt, 24h | 4,4-Dimethoxybutyl acetate | High | [4][12] |

| Etherification | 1. NaH, THF; 2. CH₃I | 1,1-Dimethoxy-4-methoxybutane | Good | [6][7] |

| Tosylation | TsCl, Pyridine, CH₂Cl₂, 0°C to rt | 4,4-Dimethoxybutyl tosylate | High | [11] |

Experimental Protocols

General Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)

Materials:

-

Primary alcohol (e.g., 4,4-dimethoxybutan-1-ol)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous diethyl ether

Procedure:

-

A suspension of PCC (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The primary alcohol (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane is added to the suspension in one portion.

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and stirred for an additional 15 minutes.

-

The mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde.

-

The crude product can be further purified by column chromatography on silica gel.[2]

General Esterification of a Primary Alcohol using Acetic Anhydride and Pyridine

Materials:

-

Primary alcohol (e.g., 4,4-dimethoxybutan-1-ol)

-

Acetic anhydride

-

Anhydrous pyridine

-

Anhydrous dichloromethane

-

1 M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

-

The primary alcohol (1.0 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere.

-

Acetic anhydride (1.5-2.0 equivalents per hydroxyl group) is added dropwise at 0 °C.[4]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.[4]

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual pyridine.

-

The residue is dissolved in dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the ester product, which can be purified by column chromatography if necessary.[4]

General Williamson Ether Synthesis with a Primary Alcohol

Materials:

-

Primary alcohol (e.g., 4,4-dimethoxybutan-1-ol)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide)

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C is added the primary alcohol (1.0 equivalent) dropwise.[7]

-

The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

The alkyl halide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude ether can be purified by distillation or column chromatography.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key reaction pathways of the hydroxyl group in 4,4-dimethoxybutan-1-ol and a general experimental workflow for a typical reaction.

Caption: Key reaction pathways of the hydroxyl group in 4,4-dimethoxybutan-1-ol.

Caption: General experimental workflow for reactions of 4,4-dimethoxybutan-1-ol.

Synthetic Applications

The bifunctional nature of 4,4-dimethoxybutan-1-ol makes it a valuable precursor in the synthesis of a variety of complex molecules. A key application is in the synthesis of heterocyclic compounds.[1] For instance, after modification of the hydroxyl group, the acetal can be deprotected to an aldehyde, which can then participate in intramolecular cyclization reactions to form substituted tetrahydrofurans or other ring systems.[1][13] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.[1][14][15] The ability to selectively manipulate either the hydroxyl or the latent aldehyde functionality provides a powerful tool for the convergent synthesis of complex molecular architectures.[1]

Conclusion

4,4-Dimethoxybutan-1-ol is a highly useful and versatile building block in organic synthesis. The reactivity of its primary hydroxyl group, which can be selectively transformed through oxidation, esterification, etherification, and tosylation, allows for a broad range of synthetic applications. The orthogonal nature of the hydroxyl and dimethyl acetal functionalities provides a strategic advantage in multistep syntheses. This guide has provided a technical overview of the key reactions of the hydroxyl group, complete with experimental guidance, to aid researchers in the effective utilization of this important synthetic intermediate.

References

- 1. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]

- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation of 4,4-Dimethoxybutan-1-ol to 4,4-Dimethoxybutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 4,4-dimethoxybutan-1-ol to its corresponding aldehyde, 4,4-dimethoxybutanal. This transformation is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, where the aldehyde serves as a versatile intermediate. This document details the most effective and commonly employed oxidation methods, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. In the case of 4,4-dimethoxybutan-1-ol, the presence of an acid-sensitive dimethyl acetal protecting group necessitates the use of mild and selective oxidizing agents. This guide focuses on three such methodologies: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO)-catalyzed oxidation. These methods are renowned for their high chemoselectivity and efficacy under gentle reaction conditions.[1]

Oxidation Methodologies

Several modern oxidation methods are suitable for the conversion of 4,4-dimethoxybutan-1-ol to 4,4-dimethoxybutanal. The choice of method often depends on factors such as scale, availability of reagents, and tolerance of other functional groups in the substrate.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2] The reaction is conducted at low temperatures (typically -78 °C) and is known for its high yields and compatibility with a wide range of functional groups.[2][3] A key advantage of the Swern oxidation is that it avoids the use of heavy metals, such as chromium.[3] However, a notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[3]

Experimental Protocol:

A detailed experimental protocol for the Swern oxidation of a primary alcohol is as follows:

-

A solution of oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous dimethyl sulfoxide (2.0 to 3.0 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (typically 15-30 minutes) to form the active oxidant.

-

A solution of 4,4-dimethoxybutan-1-ol (1.0 equivalent) in anhydrous DCM is then added dropwise, again maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

After the reaction is complete, a hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 5.0 equivalents), is added to the reaction mixture.[2]

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 4,4-dimethoxybutanal.

-

Purification is typically achieved by column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), as the oxidizing agent.[1] This method offers several advantages, including mild reaction conditions (typically room temperature), neutral pH, short reaction times, and high yields.[1][4] It is particularly useful for sensitive substrates and avoids the use of toxic chromium-based reagents.[5]

Experimental Protocol:

A general procedure for the Dess-Martin oxidation is as follows:

-

To a solution of 4,4-dimethoxybutan-1-ol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform, is added Dess-Martin periodinane (1.1 to 1.5 equivalents) in one portion at room temperature.[4]

-

The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 0.5 to 2 hours.[4]

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

TEMPO-Catalyzed Oxidation

The use of the stable nitroxyl radical, TEMPO, as a catalyst for the oxidation of alcohols offers a green and efficient alternative to stoichiometric oxidants.[6] The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion by a co-oxidant. This oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine, which is then re-oxidized to TEMPO.[7] Common co-oxidants include sodium hypochlorite (bleach), diacetoxyiodobenzene (BAIB), and N-chlorosuccinimide (NCS).[7][8]

Experimental Protocol (Anelli-type conditions):

A widely used protocol for TEMPO-catalyzed oxidation using bleach is as follows:

-

4,4-dimethoxybutan-1-ol (1.0 equivalent) is dissolved in a biphasic solvent system, typically dichloromethane (DCM) and water.

-

A catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%) are added to the mixture.

-

The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, typically 1.1-1.5 equivalents) containing sodium bicarbonate (to maintain a basic pH) is added dropwise while stirring vigorously.[7]

-

The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, then dried over an anhydrous salt, filtered, and concentrated.

-

The resulting crude aldehyde is purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the oxidation of primary alcohols to aldehydes using the described methods. Please note that optimal conditions and yields for the specific substrate, 4,4-dimethoxybutan-1-ol, should be determined empirically.

| Oxidation Method | Oxidizing Agent / Catalyst | Co-oxidant / Base | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| Swern Oxidation | Oxalyl Chloride, DMSO | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | -78 to RT | 1-3 hours | 85-95 |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | - | Dichloromethane (DCM) or Chloroform | Room Temperature | 0.5-2 hours | 90-98 |

| TEMPO-Catalyzed Oxidation | TEMPO (catalytic) | Sodium Hypochlorite (NaOCl) | Dichloromethane (DCM) / Water | 0 to Room Temperature | 1-4 hours | 80-95 |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the oxidation.

Experimental Workflow

Caption: A typical laboratory workflow for the oxidation.

Swern Oxidation Mechanism

Caption: The key steps in the Swern oxidation.

Conclusion

The oxidation of 4,4-dimethoxybutan-1-ol to 4,4-dimethoxybutanal can be achieved efficiently and selectively using modern oxidation methods. The Swern oxidation, Dess-Martin periodinane oxidation, and TEMPO-catalyzed oxidation all provide high yields of the desired aldehyde while preserving the acid-sensitive dimethyl acetal group. The choice of a specific method will depend on the scale of the reaction, cost considerations, and the specific requirements of the synthetic route. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. 4,4-Dimethoxybutanal | CAS#:56681-97-1 | Chemsrc [chemsrc.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 7. Applications of the Dess-Martin Oxidation in Total Synthesis of Natural Products [ouci.dntb.gov.ua]

- 8. Page loading... [wap.guidechem.com]

Reduction of 4,4-Dimethoxybutanal to 4,4-Dimethoxybutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-dimethoxybutanal to 4,4-dimethoxybutan-1-ol. This transformation is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, where the resulting diol serves as a versatile building block. The protocols provided herein focus on two primary, reliable methods: reduction with sodium borohydride and catalytic hydrogenation.

Introduction

4,4-Dimethoxybutan-1-ol is a bifunctional molecule featuring a primary alcohol and a protected aldehyde in the form of a dimethyl acetal.[1] This unique structure allows for selective chemical manipulations, making it a valuable intermediate in the synthesis of complex organic molecules. The reduction of the aldehyde precursor, 4,4-dimethoxybutanal, is a fundamental transformation that is both efficient and high-yielding. Common and effective methods for this conversion include the use of mild reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1]

Methods Overview

Two principal methods for the reduction of 4,4-dimethoxybutanal are detailed below. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired selectivity.

-

Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones.[2] It is known for its operational simplicity and high yields.

-

Catalytic Hydrogenation: An effective method for the reduction of aldehydes using hydrogen gas and a metal catalyst. This method is often preferred for larger-scale industrial applications due to its atom economy.

Data Presentation

The following table summarizes the expected quantitative data for the reduction of 4,4-dimethoxybutanal to 4,4-dimethoxybutan-1-ol based on typical outcomes for these reaction types.

| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Method 1 | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Dichloromethane/Methanol | 0 - 25 | 1 - 4 | >90 | >95 |

| Method 2 | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25 - 50 | 2 - 8 | >90 | >95 |

Experimental Protocols

Method 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 4,4-dimethoxybutanal using sodium borohydride in a methanol solvent system.

Materials:

-

4,4-dimethoxybutanal

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethoxybutanal (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxybutan-1-ol.

-

The product can be further purified by distillation or column chromatography if necessary.

Method 2: Catalytic Hydrogenation

This protocol outlines the reduction of 4,4-dimethoxybutanal via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

-

4,4-dimethoxybutanal

-

10% Palladium on Carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or other filtration aid

Procedure:

-

In a suitable hydrogenation flask, dissolve 4,4-dimethoxybutanal (1.0 eq) in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,4-dimethoxybutan-1-ol.

-

Purify the product by distillation if required.

Characterization of 4,4-dimethoxybutan-1-ol

The structure and purity of the synthesized 4,4-dimethoxybutan-1-ol can be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals for the methoxy groups (~3.3 ppm, singlet, 6H), the proton on the acetal carbon (~4.4 ppm, triplet, 1H), the methylene group adjacent to the hydroxyl group (~3.6 ppm, triplet, 2H), and the remaining methylene protons. A broad singlet for the hydroxyl proton is also expected.[1] |

| ¹³C NMR | Resonances for the methoxy carbons (~53 ppm), the acetal carbon (~104 ppm), the carbon bearing the hydroxyl group (~62 ppm), and the other methylene carbons in the chain.[3] |

| IR | A broad O-H stretching band around 3400-3200 cm⁻¹ and C-O stretching bands in the region of 1200-1000 cm⁻¹.[1] |

| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Visualizations

Experimental Workflow for Sodium Borohydride Reduction

References

Application Notes & Protocols: 4,4-Dimethoxybutan-1-ol as a Versatile C4 Building Block in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction 4,4-Dimethoxybutan-1-ol is a valuable bifunctional C4 building block in modern organic synthesis. Its structure incorporates two key functional groups with orthogonal reactivity: a primary alcohol that can undergo oxidation or nucleophilic substitution, and a dimethyl acetal which serves as a stable protecting group for a butyraldehyde functionality.[1] This latent aldehyde can be readily unmasked under acidic conditions. This unique combination allows for selective manipulation at either end of the four-carbon chain, making it an ideal precursor for the synthesis of diverse molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry and natural products.[1]

This document provides an overview of the key applications of 4,4-dimethoxybutan-1-ol and detailed protocols for its transformation into valuable synthetic intermediates and final products.

Key Synthetic Transformations & Applications

The synthetic utility of 4,4-dimethoxybutan-1-ol stems from the selective transformation of its alcohol and protected aldehyde moieties.

References

Application Note: Synthesis of Tetrahydrofurans Using 4,4-Dimethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract